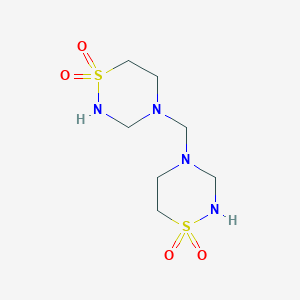
タウロリジン
概要
説明
Taurolidine is a member of the class of thiadiazinanes that is 1,2,4-thiadiazinane 1,1-dioxide substituted by a (1,1-dioxido-1,2,4-thiadiazinan-4-yl)methyl group at position 4. It is a broad-spectrum antiseptic used as lock therapy solution in patients with long term central venous catheters for the prevention of catheter related bloodstream infections. It has a role as an antibacterial agent, an anti-inflammatory agent, an antifungal agent, an antiseptic drug and an antineoplastic agent. It is a thiadiazinane and a sulfone.
Taurolidine is an antimicrobial used for the prevention of catheter-related infections. It is a derivative of the amino acid [taurine]. It was first synthesized in the 1970s and was originally used as a prophylactic against intraperitoneal bacterial infections in patients with peritonitis. In November 2023, a catheter lock solution of taurolidine in combination with [heparin] - marketed as Defencath - received FDA approval under the Limited Population Pathway for Antibacterial and Antifungal Drugs (LPAD pathway) for the prevention of catheter-related bloodstream infections in a limited and specific patient population.
Taurolidine is a synthetic broad-spectrum antimicrobial with antibacterial, antifungal, anticoagulant, and potential antiangiogenic activities. Taurolidine, derived from the amino acid taurine, binds to and neutralizes bacterial exotoxins and endotoxins, or lipopolysaccharides (LPS). Taurolidine binding to LPS prevents bacterial adherence to host epithelial cells, thereby prevents bacterial invasion of uninfected host cells. Although the mechanism underlying its antineoplastic activity has not been fully elucidated, it may be related to this agent's anti-adherence property. In addition, taurolidine also promotes apoptosis by inducing various apoptotic factors and suppresses the production of vascular endothelial growth factor (VEGF), a protein that plays an important role in angiogenesis.
科学的研究の応用
腫瘍学における抗腫瘍活性
タウロリジンは、アポトーシス増強、血管新生阻害、腫瘍接着の減少、および炎症性サイトカイン放出のダウンレギュレーションなど、さまざまなメカニズムを通じて癌細胞死を誘導することが観察されています . また、外科的トラウマ後に抗癌免疫調節を刺激することも示されています . これらの特性により、タウロリジンは、特に消化器系悪性腫瘍や中枢神経系腫瘍の腫瘍治療において注目されています .
抗菌効果
抗菌剤として、タウロリジンはカテーテル感染の予防に使用されています . その広域スペクトル活性は、グラム陽性菌およびグラム陰性菌、マイコバクテリア、および特定の真菌を網羅しています . そのメカニズムは、微生物細胞壁への不可逆的な結合を伴い、細胞死につながります . これは、カテーテル関連血流感染が懸念される臨床設定において貴重なものになります。
血液透析カテーテルロックソリューションにおける使用
タウロリジンベースのロックソリューションは、血液透析患者における感染または機能不全による中心静脈カテーテル(CVC)の抜去のリスクが大幅に低いことが関連付けられています . この用途は、これらの患者におけるCVCに関連する罹患率を減らすために重要です。
抗炎症特性
タウロリジンの抗炎症特性は、臨床設定で、TNF、IL-6、およびIL-8などの炎症性サイトカイン放出を減少させるために利用されています . これは、特定の肝臓損傷など、過剰なまたは自己免疫性の炎症が宿主にとって有害となるような状態に有益です .
肝臓損傷治療
タウロリジンは抗炎症特性を持っていますが、研究では、短期間の使用は肝臓損傷を引き起こす可能性があり、これはおそらく肝細胞への直接的な毒性効果によるものです
作用機序
Target of Action
Taurolidine is a broad-spectrum antimicrobial agent that primarily targets lipopolysaccharides (LPS) . It has activity against both Gram-positive and Gram-negative bacteria, in addition to mycobacteria and certain strains of fungi . It also targets circulating tumor cells, which correlate negatively with disease-free survival and overall survival .
Mode of Action
The mechanism of action of taurolidine and its active metabolites is non-specific and involves the irreversible binding of its methylol groups to microbial cell walls . This results in a subsequent loss of cell wall integrity and eventual cell death . In addition, it appears to reduce bacterial adhesion to mammalian cells and neutralize bacterial endo- and exotoxins .
Biochemical Pathways
Taurolidine’s action involves the metabolism of taurolidine to taurinamide and ultimately taurine and water, liberating methylol groups that chemically react with the mureins in the bacterial cell wall and with the amino and hydroxyl groups of endotoxins and exotoxins . This reaction denatures the endotoxins and complex polysaccharide and lipopolysaccharide components of the bacterial cell wall and inactivates susceptible exotoxins . Taurolidine also induces autophagy, which augments both host resistance and disease tolerance to bacterial infection .
Pharmacokinetics
Taurolidine is metabolized rapidly via the metabolites taurultam and methylol taurinamide, which also have a bactericidal action, to taurine, an endogenous aminosulphonic acid, carbon dioxide, and water . The taurolidine metabolite taurultam demonstrated a shorter half-life and lower systemic exposure than taurinamide .
Result of Action
The result of taurolidine’s action is the prevention of infections in catheters . It decreases the adherence of bacteria and fungi to host cells by destructing the fimbriae and flagella, thus preventing biofilm formation . It also enhances apoptosis, inhibits angiogenesis, reduces tumor adherence, downregulates pro-inflammatory cytokine release, and stimulates anticancer immune regulation following surgical trauma .
Action Environment
In a biological environment, taurolidine exists in equilibrium with taurultam derivatives . This equilibrium is described theoretically as a 2-step process without an energy barrier: formation of cationic taurolidine followed by a nucleophilic attack of O(hydroxyl) on the exocyclic C(methylene) . Taurolidine’s effectiveness against bacterial infections at laparoscopic lesions may be due to its ready availability, as it is administered in high doses after peritonitis surgery .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Taurolidine interacts with various biomolecules in its role as an antimicrobial agent. Its putative method of action involves the metabolism of taurolidine to taurinamide and ultimately taurine and water, liberating formaldehyde that chemically reacts with the mureins in the bacterial cell wall and with the amino and hydroxyl groups of endotoxins and exotoxins . This reaction denatures the endotoxins and complex polysaccharide and lipopolysaccharide components of the bacterial cell wall and inactivates susceptible exotoxins .
Cellular Effects
Taurolidine has been shown to have various effects on cells. It decreases the adherence of bacteria and fungi to host cells by destructing the fimbriae and flagella, thus preventing biofilm formation . It also induces cancer cell death through a variety of mechanisms, including enhancement of apoptosis, inhibition of angiogenesis, reduction of tumor adherence, downregulation of pro-inflammatory cytokine release, and stimulation of anticancer immune regulation .
Molecular Mechanism
The molecular mechanism of taurolidine involves the irreversible binding of its methylol groups to microbial cell walls, resulting in a subsequent loss of cell wall integrity and eventual cell death . In addition, it appears to reduce bacterial adhesion to mammalian cells and neutralize bacterial endo- and exotoxins .
Temporal Effects in Laboratory Settings
In laboratory settings, taurolidine has been observed to cause liver injury after short-term use in in vitro and in vivo models, probably due to direct toxic effects on hepatocytes . This suggests that the effects of taurolidine can change over time and that its stability, degradation, and long-term effects on cellular function need to be carefully monitored in laboratory studies.
Dosage Effects in Animal Models
In animal models of osteosarcoma, taurolidine was administered at different concentrations. Body weight was significantly lower in the group treated with a higher concentration of taurolidine, consistent with elevated mortality in this group . This suggests that the effects of taurolidine can vary with different dosages and that high doses may have toxic or adverse effects.
Metabolic Pathways
Taurolidine is metabolized rapidly in the body via the metabolites taurultam and methylol taurinamide, which also have a bactericidal action, to taurine, an endogenous aminosulphonic acid, carbon dioxide, and water . This suggests that taurolidine is involved in metabolic pathways that interact with enzymes or cofactors and can affect metabolic flux or metabolite levels.
特性
IUPAC Name |
4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O4S2/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKIRUJIDFJUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173001 | |
| Record name | Taurolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19388-87-5 | |
| Record name | Taurolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19388-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurolidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019388875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12473 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taurolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Taurolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAUROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OBZ1M4V3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




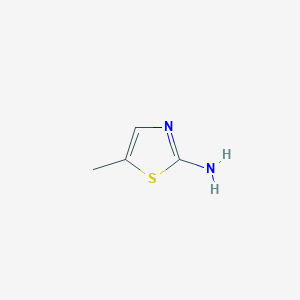
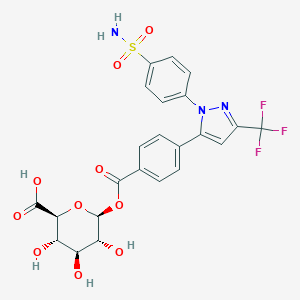
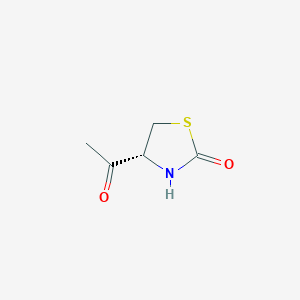
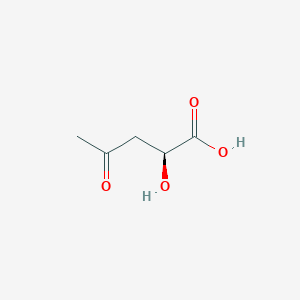
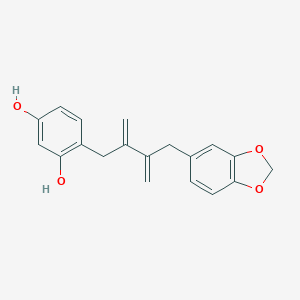
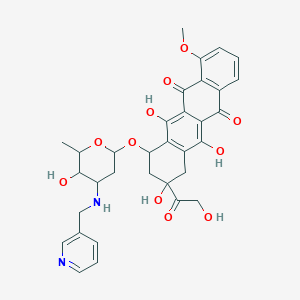
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)
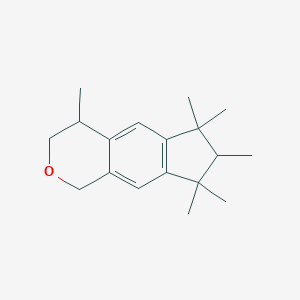
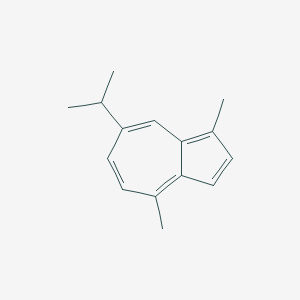
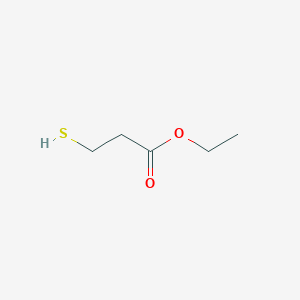
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)

